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molecular formula C9H13ClO3 B8568563 1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride

1,4-Dioxaspiro[4.5]decane-6-carbonyl chloride

Cat. No. B8568563
M. Wt: 204.65 g/mol
InChI Key: QBIZTTMNPOFAFD-UHFFFAOYSA-N
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Patent
US07923450B2

Procedure details

To a solution of 1,4-dioxa-spiro[4.5]decane-6-carboxylic acid (2.42 g, 13 mmol) in methanol (6 mL) was added a 5.4 N solution of sodium methoxide in methanol (2.41 mL). The mixture was stirred at 20° C. for 20 min and the solvent was then evaporated under reduced pressure. Toluene (20 mL) was added to the residue and the solvent was evaporated under reduced pressure. The white solid obtained (2.5 g) was suspended in toluene (13 mL) and thionyl chloride (1 mL, 13.8 mmol) was added to the stirred solution at 20° C. over 10 min. Stirring was continued at 40° C. for 1 h when gas evolution stopped to give a ca 1 M solution of 1,4-dioxa-spiro[4.5]decane-6-carbonyl chloride in toluene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.41 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11]([OH:13])=O)[O:4][CH2:3][CH2:2]1.C[O-].[Na+].S(Cl)([Cl:19])=O>CO.C1(C)C=CC=CC=1>[O:1]1[C:5]2([CH2:10][CH2:9][CH2:8][CH2:7][CH:6]2[C:11]([Cl:19])=[O:13])[O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2.42 g
Type
reactant
Smiles
O1CCOC12C(CCCC2)C(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
2.41 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (20 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The white solid obtained (2.5 g)
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 40° C. for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
O1CCOC12C(CCCC2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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